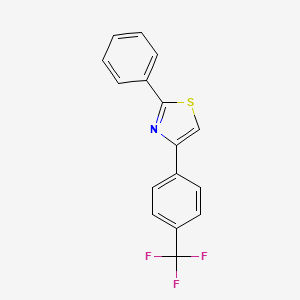

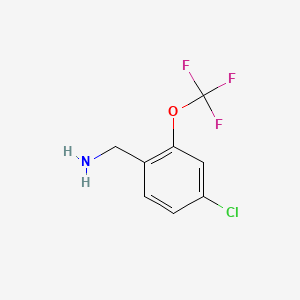

![molecular formula C11H8F3N3O B1394316 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline CAS No. 1216999-17-5](/img/structure/B1394316.png)

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline

Descripción general

Descripción

The compound “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a type of trifluoromethyl pyrimidine derivative . It is part of a class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of this compound involves a four-step reaction . The key intermediate, aromatic acid, and dimethylaminopyridine (DMAP) are dissolved in dichloromethane. Then, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) is added .

Molecular Structure Analysis

The molecular structure of “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it .

Chemical Reactions Analysis

The chemical reactions involving “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” are primarily related to its antifungal, insecticidal, and anticancer properties . Some of the title compounds exhibited good in vitro antifungal activities . Meanwhile, the synthesized compounds showed moderate insecticidal activities . In addition, the synthesized compounds indicated certain anticancer activities .

Aplicaciones Científicas De Investigación

Antitumor Activity

- Antitumor Potential : Novel trifluoromethylpyridine derivatives, similar in structure to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have been investigated for their potential antitumor activities. Specifically, these compounds have shown varying degrees of effectiveness in inhibiting cancer cell proliferation in vitro, with some compounds exhibiting significant potency (Maftei et al., 2016).

Synthesis and Chemical Properties

- Synthesis Techniques : Research on the synthesis of C2-aryloxy- and arylaminopyrimidines, which are structurally related to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, has been conducted to produce a wide array of these compounds under mild reaction conditions (Quan et al., 2013).

- Chemical Reactions and Structural Analysis : The formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline through a domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol has been studied, providing insights into the chemical behavior of related compounds (Erkin & Ramsh, 2014).

Applications in Organic Electronics

- Electroluminescent Properties : Investigations into the electroluminescent properties of compounds structurally similar to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline have been carried out. These studies focus on their potential applications in organic light-emitting diodes (OLEDs), highlighting their good thermal and morphological stabilities and high photoluminescence quantum yields (Jin et al., 2020).

Herbicidal Activity

- Herbicidal Potential : Novel pyrimidine derivatives, which include structures analogous to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have been synthesized and tested for herbicidal activity. Some of these compounds have shown moderate effectiveness against specific weeds at certain concentrations (Li & Shi, 2014).

Antimicrobial Activity

- Antimicrobial Applications : Pyrimidine derivatives, structurally related to the compound , have been explored for their potential as antimicrobial agents, particularly against Staphylococcus aureus and other Gram-positive bacteria (Ali et al., 2003).

Insecticidal Activity

- Insecticidal Applications : Research on novel 4-arylamino pyrimidine derivatives, akin to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, has shown that these compounds can be effective insecticides against certain species at specific concentrations (Wu et al., 2019).

Anticancer Activity

- Anticancer Potential : Some pyrimidine derivatives, similar to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have demonstrated significant anticancer activity in vitro, acting as potent inhibitors of specific cancer-related protein kinases (Determann et al., 2012).

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-5-16-10(17-9)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFLUFXNDQUWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)

![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)

![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)

![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)